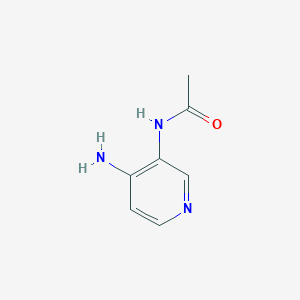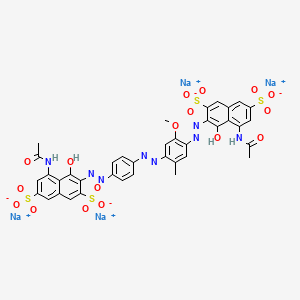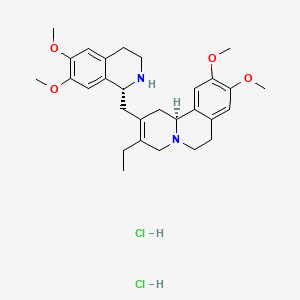
2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate is a complex organic compound with a unique structure that combines a pyridine ring with a phenylpropyl group and a trinitrophenolate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate typically involves the reaction of 2-(3-Phenylpropyl)pyridine with 2,4,6-trinitrophenol under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the trinitrophenolate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro groups in the trinitrophenolate moiety can be reduced to amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
Oxidation: Formation of phenylpropyl ketones or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, modulating their activity. The trinitrophenolate moiety can interact with electron-rich sites, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
2-(3-Phenylpropyl)pyridine: Lacks the trinitrophenolate moiety, resulting in different chemical properties and reactivity.
2,4,6-Trinitrophenol (Picric Acid): Contains the trinitrophenolate moiety but lacks the pyridine and phenylpropyl groups.
Uniqueness
2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate is unique due to its combination of a pyridine ring, phenylpropyl group, and trinitrophenolate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
| 2110-17-0 | |
分子式 |
C20H18N4O7 |
分子量 |
426.4 g/mol |
IUPAC名 |
2-(3-phenylpropyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H15N.C6H3N3O7/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5,7-8,10,12H,6,9,11H2;1-2,10H |
InChIキー |
MRLFYPJUZFKRTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCC2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







